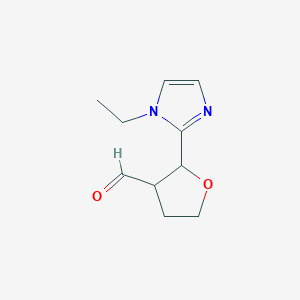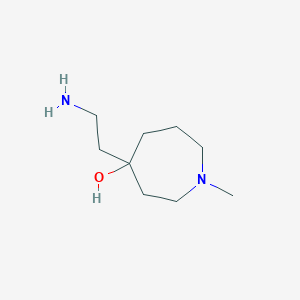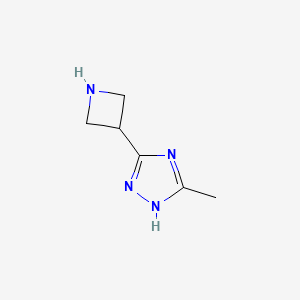
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with 2-bromoacetophenone can yield the pyrazole ring, which can then be further functionalized to introduce the oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with similar compounds such as:
1-Ethyl-3-(1,3-oxazol-2-yl)thiourea: This compound also contains an oxazole ring but differs in its functional groups, leading to different chemical properties and applications.
1-Ethyl-3-(1,3-oxazol-2-yl)urea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O3 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-oxazol-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-7(9(13)14)5-6(11-12)8-10-3-4-15-8/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
JDQXTBKNWJZOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13216412.png)



![3-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B13216436.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13216450.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![Spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13216454.png)
![7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216457.png)



![2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13216472.png)

